Farnesylamine
Overview
Description
Farnesylamine is an organic compound with a unique structure characterized by a long carbon chain with multiple double bonds and methyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Farnesylamine typically involves the reaction of 3,7,11-trimethyl-2,6,10-dodecatrienal with an amine source under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Farnesylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more saturated compounds.
Substitution: It can undergo substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce more saturated amines.
Scientific Research Applications
Farnesylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Farnesylamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3,7,11-Trimethyl-2,6,10-dodecatrienal: A related compound with similar structural features.
3,7,11-Trimethyl-2,6,10-dodecatrienyl acetate: Another compound with a similar backbone but different functional groups.
Uniqueness
Farnesylamine is unique due to its specific amine functional group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C15H27N |
---|---|
Molecular Weight |
221.38 g/mol |
IUPAC Name |
3,7,11-trimethyldodeca-2,6,10-trien-1-amine |
InChI |
InChI=1S/C15H27N/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h7,9,11H,5-6,8,10,12,16H2,1-4H3 |
InChI Key |
BDKQVCHNTAJNJR-UHFFFAOYSA-N |
SMILES |
CC(=CCCC(=CCCC(=CCN)C)C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCN)C)C)C |
Synonyms |
farnesylamine |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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